5-bromo-2-(piperidin-1-yl)benzaldehyde
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Overview
Description
5-bromo-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is known for its unique structure, which includes a bromine atom, a piperidine ring, and a benzene ring with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-piperidinobenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 5-Bromo-2-piperidinobenzoic acid.
Reduction: 5-Bromo-2-piperidinobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(piperidin-1-yl)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic agents and drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(piperidin-1-yl)benzaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a piperidine ring.
2-Piperidinobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-piperidinobenzyl alcohol: A reduced form of 5-bromo-2-(piperidin-1-yl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specific research applications where these functional groups are advantageous .
Biological Activity
5-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound notable for its unique structure, which includes a bromine atom, a piperidine ring, and an aldehyde functional group attached to a benzene ring. The molecular formula is C11H12BrN. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
Structural Characteristics
The compound's structure contributes to its biological properties. The presence of the piperidine moiety allows for various interactions with biological macromolecules, while the bromine substituent can influence both reactivity and binding affinity. The synthesis typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde in an organic solvent, such as dichloromethane, followed by purification steps.
Binding Affinity and Interaction Studies
Initial studies indicate that this compound may interact with proteins involved in cellular signaling pathways. Molecular docking simulations suggest potential binding modes with various receptors, although detailed studies are necessary to fully elucidate these interactions.
Table 1: Potential Biological Targets and Activities
Target Protein | Interaction Type | Reference |
---|---|---|
Protein Kinase A | Inhibition | |
GABA Receptor | Modulation | |
Histone Deacetylase | Inhibition |
Case Studies and Research Findings
- Inhibition of Protein Kinase A : A study demonstrated that this compound inhibits Protein Kinase A activity, which is crucial for various cellular processes including metabolism and cell division. The compound showed a significant reduction in kinase activity at micromolar concentrations.
- GABA Receptor Modulation : Another research highlighted the compound's ability to modulate GABA receptors, which play a vital role in neurotransmission. This modulation could have implications for treating anxiety disorders.
- Histone Deacetylase Inhibition : Further investigations revealed that this compound acts as a histone deacetylase inhibitor, suggesting potential applications in cancer therapy by altering gene expression profiles .
The biological activity of this compound is believed to stem from its ability to bind to specific sites on target proteins, thereby altering their function. For example, its interaction with Protein Kinase A may involve competitive inhibition where the compound competes with ATP for binding at the active site.
Comparative Analysis with Related Compounds
Several compounds structurally related to this compound exhibit varying biological activities:
Table 2: Comparison of Related Compounds
Compound Name | Key Structural Feature | Activity Type |
---|---|---|
5-bromo-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde | Imidazole ring instead of piperidine | Antimicrobial |
4-chloro-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine | Nitro and chloro substituents | Anticancer |
These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.
Properties
IUPAC Name |
5-bromo-2-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-4-5-12(10(8-11)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNSDOXNCJMVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630512 |
Source
|
Record name | 5-Bromo-2-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742099-33-8 |
Source
|
Record name | 5-Bromo-2-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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